1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound that features a cyclobutyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and bases like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperazine moiety facilitates its interaction with biological membranes. The compound may modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine: Contains a morpholine ring instead of piperazine.
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine: Features a pyrrolidine ring instead of piperazine.
Uniqueness
1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its combination of a cyclobutyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3/c15-14(16,17)12-5-2-6-13(18-12)20-9-7-19(8-10-20)11-3-1-4-11/h2,5-6,11H,1,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMVKKROQQCHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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